4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound with the empirical formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the reaction of piperidine with an appropriate oxadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.
Scientific Research Applications
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological molecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: Similar structure but with a hydrochloride group.
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a carboxylic acid ester group.
Uniqueness
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)11-13-10(15-14-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAYKBMXLDZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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